N-(4-methylquinazolin-2-yl)guanidine
Overview
Description
2-Guanidine-4-methylquinazoline (GMQ) is a guanidine compound known for its role as a modulator of acid-sensing ion channels (ASICs). It has demonstrated affinity for various membrane proteins, including members of the Cys-loop family of ligand-gated ion channels. GMQ is particularly noted for its ability to modulate the activity of ASIC3, a key sensor of acid-induced pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Guanidine-4-methylquinazoline typically involves the reaction of 4-methylquinazoline with guanidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Starting Materials: 4-methylquinazoline and guanidine.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure 2-Guanidine-4-methylquinazoline.
Industrial Production Methods
In an industrial setting, the production of 2-Guanidine-4-methylquinazoline may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-Guanidine-4-methylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed.
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Scientific Research Applications
2-Guanidine-4-methylquinazoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its role in modulating ion channels and its effects on cellular processes.
Medicine: Research focuses on its potential therapeutic applications in treating pain and inflammatory conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
2-Guanidine-4-methylquinazoline exerts its effects by modulating the activity of acid-sensing ion channels, particularly ASIC3. The compound interacts with the nonproton ligand-sensing domain of ASIC3, leading to the activation of the channel at neutral pH and potentiation of its response to acidic stimuli . This modulation of ASIC3 activity is crucial in the establishment of pain arising from inflammatory conditions.
Comparison with Similar Compounds
2-Guanidine-4-methylquinazoline is unique in its ability to modulate ASIC3 activity. Similar compounds include:
Guanabenz: An α2-adrenoceptor agonist that also activates ASIC3 at neutral pH and potentiates its response to acidic stimuli.
Sephin1: A guanabenz derivative that lacks α2-adrenoceptor activity but acts as a selective inhibitor of a regulatory subunit of the stress-induced protein phosphatase 1 (PPP1R15A).
These compounds share structural similarities with 2-Guanidine-4-methylquinazoline but differ in their specific molecular targets and mechanisms of action.
Properties
IUPAC Name |
2-(4-methylquinazolin-2-yl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c1-6-7-4-2-3-5-8(7)14-10(13-6)15-9(11)12/h2-5H,1H3,(H4,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQKSKDLYYDFLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323223 | |
Record name | N-(4-methylquinazolin-2-yl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820975 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
716-11-0 | |
Record name | 716-11-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403387 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-methylquinazolin-2-yl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-methylquinazolin-2-yl)guanidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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